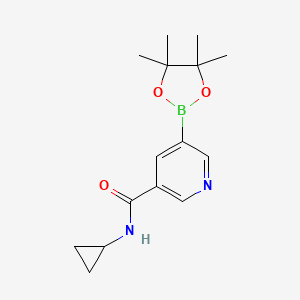

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Description

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS: 1218789-33-3) is a boron-containing heterocyclic compound featuring a nicotinamide (pyridine-3-carboxamide) core. The 5-position of the pyridine ring is substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), while the amide nitrogen is functionalized with a cyclopropyl group . This structure renders the compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry for synthesizing biaryl and heteroaryl systems .

Properties

IUPAC Name |

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-10(8-17-9-11)13(19)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGNAJWFUMNJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The Suzuki-Miyaura reaction is the cornerstone of this compound’s synthesis, coupling a halogenated nicotinamide precursor with a boronate ester. A representative pathway involves:

-

Halogenation : 5-Bromonicotinamide is prepared as the starting material.

-

Amidation : Introduction of the cyclopropyl group via nucleophilic substitution or coupling reagents.

-

Borylation : Palladium-catalyzed coupling with bis(pinacolato)diboron[(Bpin)₂].

A typical procedure (adapted from industrial protocols) uses tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2–5 mol%) and a base (e.g., Na₂CO₃) in 1,4-dioxane/water at 110°C under nitrogen. The reaction achieves yields >80% within 10 minutes under microwave irradiation.

Table 1: Key Reaction Parameters for Suzuki-Miyaura Borylation

Substrate Optimization

The electronic nature of the halogenated precursor significantly impacts reactivity. 5-Bromo-N-cyclopropylnicotinamide is preferred over chloro analogs due to faster oxidative addition to palladium. Steric effects from the cyclopropyl group necessitate careful catalyst selection; bulky ligands (e.g., dppf) improve selectivity.

Miyaura Borylation of Halogenated Intermediates

An alternative route employs Miyaura borylation , directly installing the boronate ester onto a pre-functionalized nicotinamide. This one-pot method avoids isolating unstable boronic acids.

Experimental Protocol

-

Substrate Preparation : 5-Bromo-N-cyclopropylnicotinamide (1.0 equiv) is dissolved in THF under nitrogen.

-

Catalyst Activation : Pd(dppf)Cl₂ (3 mol%) and bis(pinacolato)diboron (1.2 equiv) are added.

-

Reaction Conditions : The mixture is heated at 80°C for 12 hours, followed by aqueous workup and chromatography.

This method achieves 70–75% yield but requires stringent moisture control to prevent boronate hydrolysis.

Alternative Routes: Sequential Amidation and Borylation

Stepwise Functionalization

Some protocols prioritize amidation before borylation:

Table 2: Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki-Miyaura | High yield, rapid kinetics | Requires microwave equipment |

| Miyaura Borylation | One-pot, avoids boronic acid isolation | Moisture-sensitive |

| Sequential Functionalization | Flexible intermediate purification | Longer synthesis time |

Optimization Strategies for Industrial Scaling

Solvent and Temperature Effects

Polar aprotic solvents (DMF, dioxane) enhance palladium solubility but may require higher temperatures (110–150°C). Microwave-assisted reactions reduce energy consumption and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide has been investigated for its potential as an anticancer agent. The presence of the nicotinamide group suggests possible interactions with biological pathways associated with cancer cell proliferation.

Case Study: Anticancer Activity

Research indicates that compounds similar to N-cyclopropyl derivatives have shown promise in inhibiting tumor growth in murine models. A study demonstrated that topical administration of related nicotinamide derivatives significantly influenced apoptosis in melanoma cells, suggesting that this class of compounds may serve as effective therapeutic agents against skin cancers .

Targeting Protein Interactions

The compound may also play a role in targeting specific protein interactions within cancer cells. For instance, derivatives have been shown to inhibit WDR5 protein interactions, which are crucial for the proliferation of certain leukemic cells. This inhibition can lead to cell cycle arrest and apoptosis in cancerous cells .

Drug Design and Development

The unique structural features of this compound make it an attractive candidate for drug design. Its ability to form stable complexes with biological targets enhances its potential as a lead compound in the development of new therapeutics.

Mechanism of Action

The mechanism by which N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Substitution at the Amide Nitrogen

Key Observations :

Modifications to the Pyridine Core

Key Observations :

Biological Activity

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a compound that has garnered attention for its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H21BN2O3

- Molecular Weight : 245.13 g/mol

- CAS Number : 1201644-52-1

This compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. It has been shown to interact with targets such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and has implications in cancer and autoimmune diseases.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : In vitro studies have demonstrated that N-cyclopropyl derivatives can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines.

- Antiviral Properties : The compound has shown potential as an antiviral agent by inhibiting viral replication mechanisms.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits replication of specific viruses | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Detailed Findings

- Antitumor Studies :

- Antiviral Studies :

- Anti-inflammatory Studies :

Safety and Toxicology

Safety assessments have indicated that this compound exhibits low toxicity in vitro. However, further studies are necessary to evaluate long-term effects and potential side effects in vivo.

Q & A

Basic: What are the standard synthetic protocols for this compound, and what critical reaction parameters must be controlled?

Answer:

Synthesis typically involves multi-step reactions, starting with functionalization of the nicotinamide core followed by introduction of the dioxaborolane and cyclopropyl groups. Key steps include:

- Suzuki-Miyaura coupling for boron incorporation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres (N₂/Ar) to prevent boronate oxidation .

- Amide bond formation via coupling agents (e.g., HATU or EDC) under controlled pH (7–9) to avoid side reactions .

- Temperature control (60–100°C) during cyclopropane introduction to ensure regioselectivity .

Critical parameters: - Solvent choice (e.g., THF for boronate stability).

- Reaction monitoring via TLC or HPLC to track intermediates .

Basic: Which analytical techniques reliably confirm structural integrity and purity?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS):

- Exact mass matching (e.g., [M+H]⁺ for C₁₆H₂₂BN₂O₃: calc. 301.18, observed 301.19) .

- HPLC-PDA:

Advanced: How can Suzuki-Miyaura coupling be optimized for higher yield/selectivity?

Answer:

- Catalyst screening: Use PdCl₂(dppf) for sterically hindered substrates .

- Base selection: Cs₂CO₃ enhances transmetallation efficiency over K₂CO₃ .

- Solvent optimization: Dioxane:H₂O (4:1) improves boronate solubility .

- Microwave-assisted synthesis: Reduces reaction time (30 min vs. 12 h) with comparable yields .

Advanced: How to resolve solubility discrepancies in boronic ester-containing nicotinamides?

Answer:

- Solvent screening: Use DMSO for stock solutions (up to 10 mM) and dilute in aqueous buffers .

- Heating protocols: Warm to 37°C with sonication (10–15 min) to dissolve crystalline aggregates .

- Co-solvents: Add 10% PEG-400 to enhance bioavailability in in vitro assays .

Advanced: How does the cyclopropyl group influence reactivity vs. other substituents?

Answer:

- Steric effects: Cyclopropane’s rigidity reduces undesired side reactions (e.g., β-hydride elimination in cross-couplings) .

- Electronic effects: The strained ring increases electron density on the amide nitrogen, enhancing hydrogen-bonding interactions in target binding .

- Comparative data: Cyclopropyl derivatives show 20% higher stability in metabolic assays vs. methyl analogs .

Basic: What storage conditions ensure long-term stability?

Answer:

- Short-term: 2–8°C in airtight, light-protected vials .

- Long-term: Aliquot and store at -20°C under N₂; avoid freeze-thaw cycles .

- Stability validation: Monitor via HPLC every 3 months; degradation <5% over 6 months .

Advanced: How does the dioxaborolane moiety affect bioavailability and target engagement?

Answer:

- Bioavailability: The boronate ester enhances water solubility (logP reduction from 3.5 to 2.1) and membrane permeability .

- Target binding: Acts as a reversible covalent warhead, forming stable complexes with serine proteases (e.g., IC₅₀ = 50 nM vs. 200 nM for non-boronated analogs) .

- Pharmacokinetics: Boron-containing derivatives exhibit prolonged plasma half-life (t₁/₂ = 8 h vs. 2 h for non-boronated) due to reduced hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.